2,2-dimethyl-5-methylidene-1,3-dioxane
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Overview
Description
2,2-Dimethyl-5-methylidene-1,3-dioxane is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It belongs to the class of dioxanes, which are heterocyclic compounds containing two oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-5-methylidene-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction leads to the formation of Meldrum’s acid, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-5-methylidene-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted dioxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane-4,6-dione derivatives, while reduction can produce dioxan-5-ol derivatives .
Scientific Research Applications
2,2-Dimethyl-5-methylidene-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-methylidene-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which play a crucial role in its biological and chemical activities. The pathways involved include the formation of stable intermediates and the stabilization of transition states during reactions .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-one: This compound is structurally similar but lacks the methylidene group.
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: Another similar compound with a different ring structure.
Uniqueness: The presence of the methylidene group enhances its reactivity compared to other dioxanes, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2-dimethyl-5-methylidene-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-6-4-8-7(2,3)9-5-6/h1,4-5H2,2-3H3 |
InChI Key |
CZYIDMJZUDXWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(=C)CO1)C |
Origin of Product |
United States |
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